molecular formula C9H16O B14670420 3,6-Dimethylhepta-2,5-dien-1-ol CAS No. 43161-23-5

3,6-Dimethylhepta-2,5-dien-1-ol

Cat. No.: B14670420
CAS No.: 43161-23-5
M. Wt: 140.22 g/mol
InChI Key: BHMQPIJXSKLQKE-UHFFFAOYSA-N
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Description

3,6-Dimethylhepta-2,5-dien-1-ol is an organic compound with the molecular formula C9H16O It is characterized by the presence of two methyl groups and a hydroxyl group attached to a heptadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylhepta-2,5-dien-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpent-3-enal with propen-2-ylmagnesium bromide, followed by acetylation of the resulting carbinol . Another approach involves the dehydration of trans-2-(1-hydroxy-1-methylethyl)-1-methoxycyclopropane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylhepta-2,5-dien-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Formation of 3,6-dimethylhepta-2,5-dien-1-one.

    Reduction: Formation of 3,6-dimethylheptanol.

    Substitution: Formation of 3,6-dimethylhepta-2,5-dien-1-chloride.

Scientific Research Applications

3,6-Dimethylhepta-2,5-dien-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the synthesis of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dimethylhepta-2,5-dien-1-ol depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of conjugated double bonds and a hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its activity.

Comparison with Similar Compounds

Uniqueness: 3,6-Dimethylhepta-2,5-dien-1-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group on a heptadiene backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

43161-23-5

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3,6-dimethylhepta-2,5-dien-1-ol

InChI

InChI=1S/C9H16O/c1-8(2)4-5-9(3)6-7-10/h4,6,10H,5,7H2,1-3H3

InChI Key

BHMQPIJXSKLQKE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(=CCO)C)C

Origin of Product

United States

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